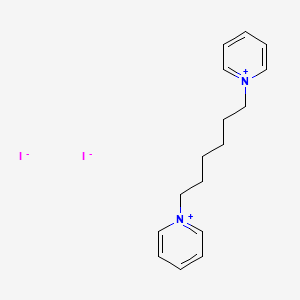
1-(6-(1-Pyridiniumyl)hexyl)pyridinium diiodide
Cat. No. B8702544
M. Wt: 496.17 g/mol
InChI Key: NKEOJUKRMBHRLG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08546415B2
Procedure details


1,6-Diiodohexane (mmol) was added to a solution (30 mL) of dry pyridine, and the solution heated for 24 hours at 65° C. The resulting precipitate was filtered, and the product washed five times with dry diethyl ether. The resulting yellow solid was isolated. 1H NMR (300 MHz, DMSO-D6) δ 9.11 (2H, d, C2&C6-H), 8.63 (1H, t, C4-H), 8.18 (2H, t, C3&C5-H), 4.59 (2H, t, C′1-CH2), 1.89 (2H, m, C′2-CH2), 1.28 (2H, m, C′3-CH2).


Identifiers


|
REACTION_CXSMILES
|
[I:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]I.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[I-:1].[I-:1].[CH2:2]([N+:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N+:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ICCCCCCI
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the product washed five times with dry diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow solid was isolated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[I-].[I-].C(CCCCC[N+]1=CC=CC=C1)[N+]1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
